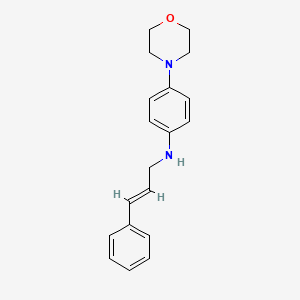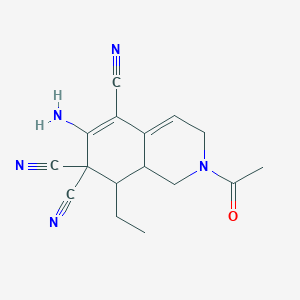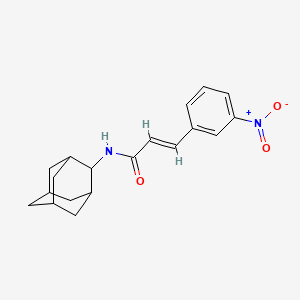![molecular formula C12H9BrN6O B5562101 N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of tetrazole derivatives typically involves strategies that allow for the incorporation of the tetrazole ring into the molecule. While specific synthesis details for “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” are not directly available, related synthesis approaches for tetrazole derivatives involve cyclization reactions, such as the [3+2] cycloaddition of azides with nitriles or the reaction of hydrazonoyl halides with nucleophiles, to form the tetrazole core. The introduction of the 4-bromophenyl and 2-furyl groups likely involves subsequent functionalization steps or the use of pre-functionalized starting materials (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, a five-membered ring containing four nitrogen atoms. The tetrazole ring is known for its aromaticity, which contributes to the stability of the molecule. X-ray crystallography studies of similar compounds reveal that the tetrazole group can influence the overall molecular conformation and intermolecular interactions within crystals. For instance, in related tetrazole structures, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole group, indicating the potential for distinct electronic and structural properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazoles are known for their reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the tetrazole ring. The bromophenyl and furyl groups in “N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine” can further influence its reactivity, making it susceptible to nucleophilic aromatic substitution reactions due to the presence of the bromine atom. Such reactivity can be utilized in cross-coupling reactions, enabling the synthesis of diverse tetrazole derivatives with varied functional groups (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. The presence of different substituents, like the 4-bromophenyl and 2-furyl groups, can affect these properties. For example, the introduction of halogen atoms and aromatic systems can enhance the compound's thermal stability and modify its solubility in organic solvents. Additionally, the planarity and potential for π-π stacking interactions of the tetrazole and substituted phenyl rings can influence the material's crystallinity and solid-state packing (Tariq et al., 2013).
Chemical Properties Analysis
The chemical properties of tetrazole derivatives are characterized by their acidity, basicity, and potential for forming hydrogen bonds. Tetrazoles are weakly acidic, capable of donating a proton from the hydrogen attached to the nitrogen in the tetrazole ring. This acidity is influenced by the substituents attached to the tetrazole ring, potentially altering the pKa values. The ability to engage in hydrogen bonding, both as hydrogen bond donors and acceptors, makes tetrazole derivatives interesting candidates for molecular recognition and self-assembly processes. The presence of electron-withdrawing or electron-donating groups, such as the 4-bromophenyl and 2-furyl groups, further modulates these properties, affecting their interactions with other molecules and solvents (Vlasova et al., 2011).
科学的研究の応用
Synthesis and Characterization of Novel Compounds
The compound may not have been directly studied, but research on related tetrazole and furan derivatives provides insights into the potential applications of similar molecules. For instance, novel tetrazole liquid crystals have been synthesized and characterized, indicating the role of tetrazole derivatives in the development of liquid crystal materials with specific mesogenic properties (Muhammad Tariq et al., 2013). These findings suggest that derivatives of tetrazole, potentially including N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, could be valuable for creating new materials with tailored optical and electronic properties.
Chemical Reactions and Synthesis Techniques
Research has also focused on the synthesis and reactions of compounds containing furan rings, which are relevant to understanding the chemical behavior of N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine. For example, studies on the C-H bond activation/borylation of furans catalyzed by iron complexes highlight the potential of furan derivatives in organic synthesis (T. Hatanaka et al., 2010). Additionally, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with various nucleophiles and active methylene compounds demonstrate the versatility of furyl-containing compounds in creating a wide array of heterocyclic structures (H. Hassaneen et al., 1991).
Potential Applications in Materials Science
Further, the development of aromatic polyimides incorporating furan and tetrazole derivatives suggests their significance in producing high-performance polymers with excellent thermal stability and solubility properties (M. Butt et al., 2005). This research area could be relevant to N1-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, proposing its utility in engineering and materials science applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN6O/c13-9-3-1-8(2-4-9)11-6-5-10(20-11)7-15-19-12(14)16-17-18-19/h1-7H,(H2,14,16,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJDWOTDLCGGM-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(=NN=N3)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(=NN=N3)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)


![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)